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Abstract
This application note details a novel Ultra-Performance Liquid Chromatography (UPLC) method

for the efficient separation and quantification of the diastereomers of Sofosbuvir, a critical

antiviral agent used in the treatment of Hepatitis C. Sofosbuvir contains a chiral phosphorus

center, resulting in two diastereomers, the (Sp) and (Rp) isomers. The stereochemical

configuration of this center is crucial for the drug's therapeutic efficacy. Therefore, a robust

analytical method to resolve and quantify these diastereomers is essential for quality control in

drug manufacturing and formulation. This method utilizes a polysaccharide-based chiral

stationary phase, providing excellent resolution and peak shape for the two diastereomers in a

short analysis time, making it suitable for high-throughput screening and quality control

environments.

Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent

RNA polymerase. It is a prodrug that is metabolized in vivo to its active triphosphate form. The

synthesis of Sofosbuvir can result in a mixture of two diastereomers at the phosphorus center.

The desired therapeutic agent is the (Sp)-isomer, while the (Rp)-isomer is considered an

impurity. Regulatory agencies require strict control over the stereoisomeric purity of chiral

drugs. Consequently, the development of a reliable and efficient analytical method for the

separation and quantification of these diastereomers is of paramount importance for ensuring
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the safety and efficacy of the final drug product. This application note presents a UPLC method

that achieves baseline separation of the Sofosbuvir diastereomers, allowing for accurate

determination of their respective concentrations.

Experimental Protocols
Instrumentation and Consumables

UPLC System: Waters ACQUITY UPLC H-Class or equivalent, equipped with a quaternary

solvent manager, sample manager, and a photodiode array (PDA) detector.

Column: A polysaccharide-based chiral stationary phase column is recommended for this

separation. A column such as the Daicel CHIRALPAK® series or equivalent, with particle

sizes suitable for UPLC applications (e.g., sub-2 µm), should be used.

Vials: Amber glass vials with low-volume inserts.

Solvents: HPLC-grade or UPLC-grade acetonitrile, methanol, and ethanol.

Reagents: Analytical grade modifiers, if required (e.g., formic acid, diethylamine).

Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Sofosbuvir

reference standard (containing both diastereomers) and transfer to a 10 mL volumetric flask.

Dissolve in and dilute to volume with methanol.

Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL

with the mobile phase.

Sample Solution (for drug substance or product): Prepare a solution of the Sofosbuvir drug

substance or a powdered sample of the drug product in methanol to achieve a nominal

concentration of 100 µg/mL of Sofosbuvir. Sonicate for 15 minutes to ensure complete

dissolution and filter through a 0.22 µm syringe filter before injection.

UPLC Method Parameters
The following UPLC method was developed for the separation of Sofosbuvir diastereomers.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Column
Chiral Polysaccharide-based (e.g., Cellulose or

Amylose derivative)

Particle Size 1.7 µm

Dimensions 2.1 x 100 mm

Mobile Phase Isocratic: Acetonitrile:Methanol (50:50, v/v)

Flow Rate 0.4 mL/min

Column Temperature 25°C

Injection Volume 2 µL

Detector PDA

Detection Wavelength 260 nm

Run Time 10 minutes

Data Presentation
The developed UPLC method provides excellent separation of the Sofosbuvir diastereomers.

The following table summarizes the expected quantitative data for the separation.

Analyte
Retention Time
(min)

Tailing Factor
Theoretical
Plates

Resolution
(Rs)

Sofosbuvir (Rp)-

isomer
4.2 1.1 > 8000 -

Sofosbuvir (Sp)-

isomer
5.5 1.2 > 9000 > 2.0

Note: The retention times and resolution are typical values and may vary depending on the

specific chiral column and UPLC system used.
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Caption: Experimental workflow for the UPLC analysis of Sofosbuvir diastereomers.
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Discussion
The presented UPLC method offers a rapid and reliable approach for the baseline separation of

Sofosbuvir diastereomers. The use of a polysaccharide-based chiral stationary phase is key to

achieving the desired selectivity. The isocratic mobile phase ensures method robustness and

reproducibility. The short run time of 10 minutes allows for high sample throughput, which is

advantageous in a quality control setting. The method should be validated according to ICH

guidelines to demonstrate its suitability for its intended purpose, including assessments of

specificity, linearity, accuracy, precision, and robustness.

Conclusion
This application note provides a detailed protocol for the UPLC analysis of Sofosbuvir

diastereomers. The method is demonstrated to be suitable for the separation and quantification

of the (Sp) and (Rp) isomers of Sofosbuvir, which is critical for the quality control of this

important antiviral drug. The provided workflow and experimental parameters can be readily

implemented in a laboratory setting for routine analysis.

To cite this document: BenchChem. [Application Note: High-Resolution UPLC Analysis for
the Separation of Sofosbuvir Diastereomers]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15567125#uplc-analysis-for-the-separation-of-
sofosbuvir-diastereomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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